4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
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Overview
Description
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene is a complex organic compound known for its unique photophysical properties. It belongs to the class of boron-dipyrromethene (BODIPY) dyes, which are widely used in various scientific applications due to their high fluorescence quantum yields, photostability, and tunable absorption and emission spectra.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene typically involves the following steps:
Formation of the BODIPY Core: The initial step involves the condensation of pyrrole derivatives with a boron source, such as boron trifluoride etherate, under acidic conditions to form the BODIPY core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodine and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Employed in bioimaging and as a fluorescent marker for tracking biological processes in living cells and tissues.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, followed by fluorescence emission. In biological applications, this fluorescence can be used to visualize and track cellular processes. In photodynamic therapy, the excited state of the compound can transfer energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-8-(4’-bromophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
- 4,4-Difluoro-8-(4’-chlorophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
- 4,4-Difluoro-8-(4’-methylphenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
Uniqueness
The uniqueness of 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene lies in its specific substitution pattern, which imparts distinct photophysical properties. The presence of the iodine atom enhances its heavy atom effect, leading to increased intersystem crossing and potential applications in photodynamic therapy. Additionally, the combination of napthyl groups and fluorine atoms contributes to its high fluorescence quantum yield and photostability, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXSBQAERLUKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H22BF2IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661925 |
Source
|
Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216255-54-8 |
Source
|
Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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